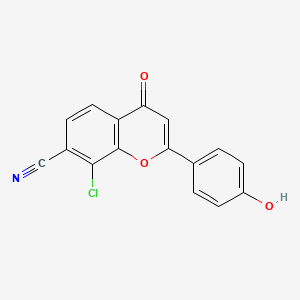
8-Chloro-2-(4-hydroxyphenyl)-4-oxo-4H-chromene-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-2-(4-hydroxyphenyl)-4-oxo-4H-chromene-7-carbonitrile is a chemical compound belonging to the chromone family Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
The synthesis of 8-Chloro-2-(4-hydroxyphenyl)-4-oxo-4H-chromene-7-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde and 8-chloro-4H-chromen-4-one.
Condensation Reaction: The key step involves a condensation reaction between 4-hydroxybenzaldehyde and 8-chloro-4H-chromen-4-one in the presence of a base, such as sodium hydroxide, to form the desired chromene derivative.
Cyclization: The intermediate product undergoes cyclization to form the final compound, this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
8-Chloro-2-(4-hydroxyphenyl)-4-oxo-4H-chromene-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid in the presence of acidic or basic conditions.
Scientific Research Applications
8-Chloro-2-(4-hydroxyphenyl)-4-oxo-4H-chromene-7-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: The compound is used in biological assays to investigate its effects on various cellular pathways and molecular targets.
Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Chloro-2-(4-hydroxyphenyl)-4-oxo-4H-chromene-7-carbonitrile involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes or receptors, modulating their activity. The nitrile group may also play a role in binding to specific proteins or nucleic acids, affecting their function. The exact pathways and targets depend on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
8-Chloro-2-(4-hydroxyphenyl)-4-oxo-4H-chromene-7-carbonitrile can be compared with other chromone derivatives, such as:
6-Hydroxy-2-(2-phenylethyl)chromone: Known for its anti-inflammatory properties.
5,7-Dihydroxy-2-(2-phenylethyl)chromone: Studied for its antioxidant activity.
8-Chloro-2-(2-phenylethyl)-5,6,7-trihydroxy-5,6,7,8-tetrahydrochromone: Investigated for its potential anticancer effects.
The unique combination of functional groups in this compound makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C16H8ClNO3 |
|---|---|
Molecular Weight |
297.69 g/mol |
IUPAC Name |
8-chloro-2-(4-hydroxyphenyl)-4-oxochromene-7-carbonitrile |
InChI |
InChI=1S/C16H8ClNO3/c17-15-10(8-18)3-6-12-13(20)7-14(21-16(12)15)9-1-4-11(19)5-2-9/h1-7,19H |
InChI Key |
ZJHHZCIPLUMCAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3)C#N)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)methanamine](/img/structure/B13327633.png)
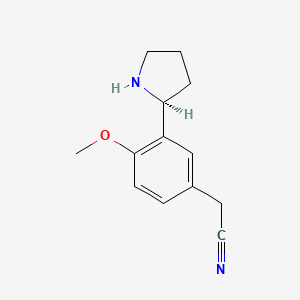


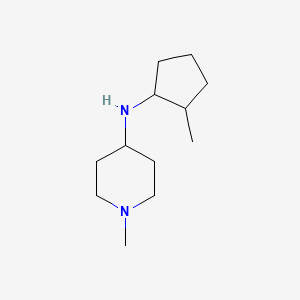
![7-Methoxy-6-(4-(4-methylthiazol-2-yl)-1H-imidazol-5-yl)benzo[d]thiazole](/img/structure/B13327664.png)
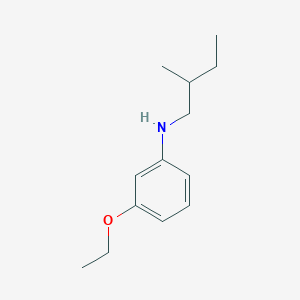
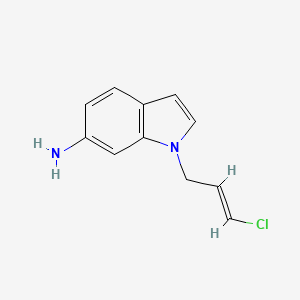
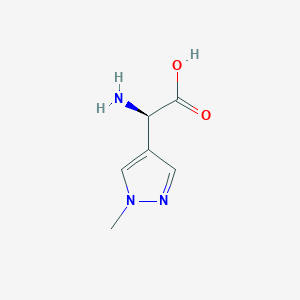
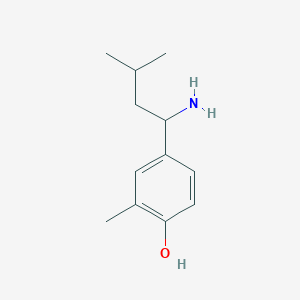

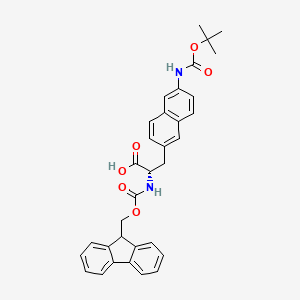
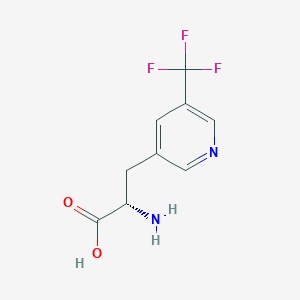
![8,8,9-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13327704.png)
